molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0

Imidazo[1,2-A]pyrimidine-7-carbaldehyde

Cat. No. B1612128
Key on ui cas rn: 375857-80-0
M. Wt: 147.13 g/mol
InChI Key: NOWRGSYRDSGFHT-UHFFFAOYSA-N
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Patent
US06642229B2

Procedure details

7-Dimethoxymethylimidazo[1,2-a]pyrimidine (1.00 g, 5.18 mmol) was dissolved in 3N hydrochloric acid and heated at 48° C. for 14 h. The solution was layered with ethyl acetate (30 ml) and solid sodium hydrogencarbonate (1.06 g, 12.6 mmol) was added in portions over 5 min. The mixture was diluted with water (6 ml) and extracted with dichloromethane (5×50 ml). The combined organics were dried over anhydrous sodium sulfate, filtered and evaporated to give imidazo[1,2-a]pyrimidine-7-carbaldehyde (749 mg, 99%) as a yellow solid: δH (360 MHz, CDCl3) 7.53 (1H, d, J 7), 7.77 (1H, d, J 1), 8.10 (1H, d, J 1), 8.60 (1H, d, J 7), 10.05 (1H, s).
Name
7-Dimethoxymethylimidazo[1,2-a]pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]2[CH:10]=[CH:11][N:12]=[C:6]2[N:5]=1.C(OCC)(=O)C.C(=O)([O-])O.[Na+]>Cl.O>[N:12]1[CH:11]=[CH:10][N:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[N:5][C:6]=12 |f:2.3|

Inputs

Step One
Name
7-Dimethoxymethylimidazo[1,2-a]pyrimidine
Quantity
1 g
Type
reactant
Smiles
COC(C1=NC=2N(C=C1)C=CN2)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions over 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (5×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1N=C(C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 749 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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